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Introduction

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as critical regulators
of transcriptional elongation, playing a pivotal role in the expression of genes involved in the
DNA damage response (DDR) and other key cellular processes. Their inhibition represents a
promising therapeutic strategy for various cancers. This guide provides an objective
comparison of two prominent dual CDK12/13 inhibitors: THZ531 and SR-4835.

Initially, this guide was intended to compare CDK-IN-13 with THZ531. However, extensive
research has identified "CDK-IN-13" as a selective inhibitor of CDK9, not CDK12/13. Therefore,
a direct comparison for CDK12/13 inhibition is not scientifically relevant. In its place, we have
selected SR-4835, a well-characterized, potent, and selective CDK12/13 inhibitor, to provide a
meaningful and data-driven comparison with THZ531.

Mechanism of Action

Both THZ531 and SR-4835 inhibit the kinase activity of CDK12 and CDK13, which are
essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase Il (Pol I1)
at the Serine 2 position (pSer2). This phosphorylation event is crucial for the transition from
transcription initiation to productive elongation. By inhibiting this process, both compounds lead
to a reduction in the expression of key genes, particularly long genes and those involved in the
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DNA damage response, such as BRCA1 and ATM. This disruption of transcription ultimately
induces cell cycle arrest and apoptosis in cancer cells.

A key difference in their mechanism lies in their binding mode and downstream effects. THZ531
is a covalent inhibitor that irreversibly binds to a cysteine residue located outside the kinase
domain of CDK12 and CDK13.[1] In contrast, SR-4835 is a reversible, ATP-competitive
inhibitor.[2][3] Interestingly, recent studies have shown that SR-4835 also acts as a "molecular
glue,” promoting the degradation of Cyclin K, the regulatory partner of CDK12/13, via the
proteasome.[4][5][6][7] This dual mechanism of kinase inhibition and protein degradation may
contribute to its distinct biological effects compared to purely catalytic inhibitors like THZ531.[5]

[7]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://www.selleckchem.com/products/sr-4835.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1
https://www.researchgate.net/publication/371194599_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.researchgate.net/publication/371194599_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

THZ531
(Covalent Inhibitor)

CDK12/Cyclin K
CDK13/Cyclin K

Phosphorylates

RNA Polymerase Il (Pol I1)

pSer2-Pol Il CTD

Promotes

Transcriptional Elongation

DDR & SE Gene Expression
(e.g., BRCA1, ATM)

I
Suppression Leads to

Apoptosis

CDK12/13 Inhibition Pathway

SR-4835
(ATP-Competitive Inhibitor)

Cyclin K Degradation

Click to download full resolution via product page

CDK12/13 Signaling and Inhibition.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/product/b189827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Data Presentation

The following tables summarize the quantitative data for THZ531 and SR-4835, focusing on
their biochemical potency, cellular activity, and kinase selectivity.

Table 1: Biochemical Potency of THZ531 and SR-4835

Binding
Compound Target IC50 (nM) Affinity (Kd, Binding Mode
nM)
THZ531 CDK12 158[8] - Covalent[1]
CDK13 69[8] - Covalent[1]
ATP-
SR-4835 CDK12 99[3] 98[3] N
Competitive[2]
ATP-
CDK13 - 4.9[9] N
Competitive[2]
Table 2: Cellular Activity of THZ531 and SR-4835
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Compound Cell Line Assay IC50 / EC50 (nM)
THZ531 Jurkat Proliferation 50[8]
Multiple Myeloma Cell ] )

) Proliferation 34 - 116[10]
Lines
Colorectal Cancer ] )

Proliferation 60 - 4200[11]

PDOs
SR-4835 MDA-MB-231 (TNBC)  Proliferation 15.5[12]
MDA-MB-468 (TNBC)  Proliferation 22.1[12]
Hs 578T (TNBC) Proliferation 19.9[12]
MDA-MB-436 (TNBC)  Proliferation 24.9[12]

BRAF-mutated

Melanoma Lines

Proliferation

80.7 - 160.5[4]

MDA-MB-231

pSer2-Pol Il Inhibition

105.5[12]

Table 3: Kinase Selectivity Profile

Selectivity vs.

Compound Off-Target Kinase IC50 / Kd (nM) CDK12 (Fold)
THZ531 CDK7 >8500[1] >53

CDK9 >10500[1] >66

SR-4835 GSK3A Kd = 1200[13] ~12

GSK3B Kd = 810[13] ~8

CDK6 Kd = 5100[13] ~52

Note: Selectivity is calculated based on the ratio of off-target IC50/Kd to CDK12 IC50/Kd.

Experimental Protocols
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Detailed methodologies for key experiments are provided below to allow for replication and
validation of the presented data.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized procedure for determining the in vitro potency of inhibitors
against CDK12/Cyclin K.

Experimental Workflow: In Vitro Kinase Assay

1. Prepare Reagents

:ﬁ?sssoﬁﬁif{ﬂ 2. Reaction Setup 3. Initiate Reaction 4. Stop Reaction & Detect ATP 5. Detect Luminescence 6. Data Analysis
- CDK12/CycK Enzyme - Add buffer, substrate, and - Add CDK12/CycK and ATP. - Add ADP-Glo™ Reagent to - Add Kinase Detection Reagent. - Calculate % inhibition.
- Substrate (.g., GST-CTD) inhibitor to 384-well plate. - Incubate at 30°C. convert remaining ATP to ADP. - Measure It 1ce. -D IC50 values.

- Inhibitor Dilutions

Click to download full resolution via product page

Workflow for In Vitro Kinase Assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against
CDK12/Cyclin K activity.

Materials:

e Recombinant human CDK12/Cyclin K

¢ Kinase substrate (e.g., GST-fused Pol Il CTD)

e ATP

o Kinase assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM DTT)
e Test compounds (THZ531, SR-4835) serially diluted in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega)
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» 384-well white plates
o Plate reader capable of measuring luminescence
Procedure:

o Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
Further dilute in kinase assay buffer to the desired final concentrations.

o Reaction Mixture: In a 384-well plate, add the kinase, substrate, and assay buffer.

e Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control
(no inhibitor) and a no-enzyme control (blank).

e Initiation: Start the kinase reaction by adding ATP.
¢ Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding
ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

e Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and
generate a luminescent signal. Incubate at room temperature for 30 minutes.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Normalize the data to the DMSO control and calculate the IC50 values using
a non-linear regression curve fit.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of inhibitors on cancer cell
proliferation.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound
on a cancer cell line.

Materials:
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e Cancer cell line of interest (e.g., MDA-MB-231)

o Complete cell culture medium

e Test compounds (THZ531, SR-4835)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 Solubilization solution (e.g., DMSO or acidified isopropanol)

o 96-well clear flat-bottom plates

e Multi-channel pipette

o Plate reader capable of measuring absorbance at 570 nm

Procedure:

o Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a
vehicle-only control (e.g., DMSO).

¢ Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell
culture conditions.

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,
viable cells with active metabolism will convert the MTT into a purple formazan precipitate.

e Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
o Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

o Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells and
calculate the GI50 values using non-linear regression analysis.

Summary and Conclusion
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Both THZ531 and SR-4835 are potent and selective dual inhibitors of CDK12 and CDK13,
representing valuable tools for cancer research and potential therapeutic agents.

e THZ531 is a first-in-class covalent inhibitor with well-documented effects on transcription and
induction of apoptosis.[1][8] Its irreversible binding mode may offer sustained target
engagement.

o SR-4835 is a highly selective, ATP-competitive inhibitor with the unique additional
mechanism of inducing Cyclin K degradation.[2][4][5][6][7] This dual action may provide a
more profound and durable inhibition of CDK12/13 activity. Furthermore, SR-4835 has
demonstrated in vivo efficacy in preclinical models and is orally bioavailable.[2][3]

The choice between these inhibitors will depend on the specific experimental context. The
covalent nature of THZ531 makes it an excellent tool for target engagement and occupancy
studies, while the dual-action and favorable in vivo properties of SR-4835 make it a compelling
candidate for further preclinical and clinical development. This guide provides the foundational
data and protocols to aid researchers in making an informed decision for their studies on
CDK12/13 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

2. cancer-research-network.com [cancer-research-network.com]

3. selleckchem.com [selleckchem.com]

4. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K
degradation in melanoma - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. biorxiv.org [biorxiv.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://www.apexbt.com/thz531.html
https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1
https://www.researchgate.net/publication/371194599_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://www.selleckchem.com/products/sr-4835.html
https://www.benchchem.com/product/b189827?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://www.selleckchem.com/products/sr-4835.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

7. researchgate.net [researchgate.net]
8. apexbt.com [apexbt.com]

9. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-
01-175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC
[pmc.ncbi.nlm.nih.gov]

10. Discovery and design of molecular glue enhancers of CDK12-DDBL1 interactions for
targeted degradation of cyclin K - PMC [pmc.ncbi.nim.nih.gov]

11. ascopubs.org [ascopubs.org]
12. researchgate.net [researchgate.net]
13. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]

To cite this document: BenchChem. [A Comparative Guide to CDK12/13 Inhibitors: THZ531
vs. SR-4835]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189827#comparing-cdk-in-13-vs-thz531-for-cdk12-
13-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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